molecular formula C19H23N3O4S B3447396 N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide

N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide

Cat. No. B3447396
M. Wt: 389.5 g/mol
InChI Key: WPEDAQISMPMDSQ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been extensively studied for its pharmacological properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition has been linked to the treatment of glaucoma and epilepsy. Acetylcholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in several physiological processes, including memory and muscle movement. Its inhibition has been linked to the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase and acetylcholinesterase enzymes, which has been linked to its potential therapeutic applications. In addition, it has been shown to exhibit low toxicity and good bioavailability, which are important factors in drug development.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide in lab experiments include its potent inhibitory activity against several enzymes, its low toxicity, and good bioavailability. However, its limitations include the need for optimization of the synthesis method to obtain high purity and yield of the compound, as well as the need for further studies to determine its efficacy and safety in vivo.

Future Directions

Several future directions for the study of N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide can be identified. These include further studies to determine its efficacy and safety in vivo, optimization of the synthesis method to obtain high purity and yield of the compound, and the development of novel derivatives with improved pharmacological properties. In addition, its potential therapeutic applications in the treatment of Alzheimer's disease, glaucoma, and epilepsy can be further explored.

Scientific Research Applications

N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, glaucoma, and epilepsy.

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-9-7-16(8-10-17)21-11-13-22(14-12-21)19(23)15-20-27(24,25)18-5-3-2-4-6-18/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEDAQISMPMDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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